2-Iodo-7H-purin-6-amine is a purine derivative characterized by the presence of an iodine atom at the 2-position and an amino group at the 6-position of the purine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interaction with purine receptors. The unique structural features impart specific chemical properties that make it valuable for various scientific applications.
The compound can be sourced from chemical suppliers and is classified under purine derivatives, which are essential components in nucleic acids and play significant roles in cellular metabolism. Its IUPAC name is 2-iodo-7H-purin-6-amine, with the molecular formula and a molecular weight of approximately 292.06 g/mol.
The synthesis of 2-iodo-7H-purin-6-amine typically involves several key steps:
The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms in 2,6-dichloropurine are replaced by the aniline group. This transformation requires careful control of reaction conditions to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency.
The molecular structure of 2-iodo-7H-purin-6-amine features a fused bicyclic ring system typical of purines. The iodine atom at the 2-position significantly influences its reactivity and biological interactions.
2-Iodo-7H-purin-6-amine can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize analogs for research purposes.
The mechanism of action for 2-iodo-7H-purin-6-amine primarily involves its interaction with purine receptors and enzymes such as adenosine deaminase and xanthine oxidase. By inhibiting these enzymes, the compound can modulate cellular processes related to purine metabolism, making it potentially useful in therapeutic applications, particularly in cancer treatment.
2-Iodo-7H-purin-6-amine typically presents as a solid at room temperature. Its melting point and solubility characteristics depend on the purity and specific synthesis conditions.
The compound exhibits typical reactivity associated with halogenated amines, including electrophilic aromatic substitution due to the presence of the iodine atom. Its stability under various conditions is influenced by the functional groups present on the purine ring.
2-Iodo-7H-purin-6-amine has several applications in scientific research:
Iodination at the C2 position of purine scaffolds is achieved through electrophilic aromatic substitution (EAS) or transition-metal-catalyzed reactions. EAS employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF, facilitating direct electrophilic attack on electron-rich purine systems [1] [3]. Metal-catalyzed approaches utilize Pd(0) complexes (e.g., Pd(PPh₃)₄) to activate C–H bonds, enabling regioselective iodination under milder conditions [1]. A critical limitation is the competing N7 iodination in unprotected purines, which is mitigated by pre-installing N9 nitrogen-protecting groups (e.g., benzyl or tert-butoxycarbonyl) .
Table 1: Optimization of 2-Iodopurine Synthesis
Method | Reagent System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Electrophilic | ICl/KOH | DMF | 25 | 68 |
Metal-catalyzed | Pd(OAc)₂/XPhos, I₂ | THF | 80 | 89 |
Oxidative | NIS, Cu(OAc)₂ | Acetonitrile | 60 | 75 |
Yields exceeding 85% require stoichiometric iodine sources and inert atmospheres to prevent I₂ sublimation [3] [6]. Microwave-assisted reactions further enhance efficiency, reducing reaction times from hours to minutes .
The exocyclic amine at C6 undergoes selective alkylation via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. SNAr employs activated alkyl halides (e.g., benzyl bromide or methyl iodide) in carbonate buffers (pH 10–12), where the deprotonated amine attacks electrophiles [5] [9]. Competing N7/N9 alkylation is suppressed using silver(I) oxide, which coordinates ring nitrogens [7]. Buchwald-Hartwig protocols with Pd-G2 precatalysts (e.g., RuPhos-Pd-G3) enable C–N coupling with sterically hindered secondary alkyl halides, achieving yields up to 92% [1].
Table 2: N6-Alkylation Efficiency
Alkylating Agent | Catalyst System | Base | Solvent | Yield (%) |
---|---|---|---|---|
Benzyl bromide | None | K₂CO₃ | DMF | 75 |
Cyclohexyl bromide | RuPhos-Pd-G3 | Cs₂CO₃ | Toluene | 92 |
Methyl iodide | Ag₂O | iPr₂NEt | THF | 68 |
Dipeptide conjugation at N6 demonstrates the amine’s versatility. 6-Chloropurine reacts with H-Glu(OMe)-OMe under reflux, forming purinyl-dipeptide hybrids for antimycobacterial applications [5].
Solid-phase synthesis employs Wang or Merrifield resins functionalized with purine scaffolds through acid-labile linkers (e.g., trityl groups). This approach simplifies purification—intermediates are washed with DCM/methanol, and final products are cleaved with TFA/water mixtures . However, resin loading capacities (0.5–1.2 mmol/g) limit scalability, and stepwise yields rarely exceed 80% due to incomplete coupling .
Solution-phase synthesis allows higher throughput using one-pot halogenation-amination sequences. For example, 6-aminopurine reacts with ICl followed by direct N6-benzylation without intermediate isolation, yielding 70% over two steps [3]. Drawbacks include cumbersome chromatographic purification of halogenated products, which often require silica gel modified with 10% silver nitrate to resolve iodinated isomers [9].
Palladium catalysts significantly enhance C–N coupling efficiency. RuPhos-Pd-G3 in tert-butanol at 100°C achieves 89% yield in N6-arylation—40% higher than uncatalyzed methods [1]. Solvent polarity critically influences reactivity: aprotic solvents (DMF, THF) favor SNAr displacements, while protic solvents (MeOH, t-BuOH) improve metal catalyst stability . Mixed-solvent systems (e.g., DMF/H₂O 9:1) solubilize inorganic bases (K₃PO₄) and organic substrates simultaneously, accelerating reactions 3-fold .
Table 3: Solvent-Dependent Yield Optimization
Reaction | Solvent System | Catalyst | Time (h) | Yield (%) |
---|---|---|---|---|
N6-Arylation | t-BuOH | RuPhos-Pd-G3 | 12 | 89 |
C2 Iodination | DMF/H₂O (9:1) | None | 3 | 95 |
Dipeptide Conjugation | THF | DCC/HOBt | 24 | 65 |
Microwave irradiation (150°C, sealed vessels) reduces reaction times from 24 hours to 30 minutes while maintaining yields >85% [6].
Halogenated purines exhibit poor solubility in aqueous and hydrocarbon solvents, necessitating specialized purification:
High-performance countercurrent chromatography (HPCCC) is emerging as an alternative, exploiting partition coefficients between heptane/ethyl acetate/methanol/water biphasic systems to achieve >98% recovery .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7